![molecular formula C17H26NO3+ B1247465 Montipyridine](/img/structure/B1247465.png)
Montipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montipyridine is a natural product found in Montipora with data available.
Scientific Research Applications
Surface Acidity and Characterization
Montipyridine and its derivatives, such as pyridine, have been extensively studied for their interactions with various materials. In one study, the IR spectra of pyridine adsorbed on Fe-montmorillonite revealed the presence of strong Bronsted and Lewis acid sites, crucial for adsorptive and catalytic applications. The study demonstrated that pyridine is a valuable probe molecule for analyzing the nature, strength, and concentration of acid sites on surfaces like Fe-montmorillonite (Akçay, 2005).
Catalysis and Synthesis
Pyridine scaffolds, including montipyridine, are central to many cross-coupling reactions. Their catalytic properties have been exploited in various chemical syntheses. A notable example is the use of simple iron salts in cross-coupling reactions of alkyl or aryl Grignard reagents with aryl and heteroaryl chlorides, leading to the synthesis of montipyridine and other complex compounds (Fürstner et al., 2002).
Environmental Applications
Montipyridine and its derivatives have been investigated for environmental applications, particularly in adsorption studies. For instance, activated Montmorillonite was used for the sorption of pyridine, a health-toxic substance. The study highlighted the significant effect of neutral pH on the sorption of pyridine and the formation of electron donor-acceptor complexes between the Montmorillonite and pyridine (Ibrahim et al., 2018).
Pharmaceutical Applications
Montipyridine and its related compounds have shown potential in pharmaceutical applications. For example, two pyridine derivatives were investigated as possible metal chelators in the therapy of Alzheimer's disease. Their complex formation with Cu(ii) and Zn(ii) suggested their utility in preventing the metal ion-induced amyloid aggregation, a key factor in Alzheimer's pathology (Lakatos et al., 2010).
Agricultural Research
In the field of agriculture, montipyridine derivatives have been used as growth retardants and in studying plant physiology. Their ability to inhibit specific cytochrome P-450 dependent monooxygenases provides insights into the regulation of terpenoid metabolism in plants (Grossmann, 1990).
properties
Product Name |
Montipyridine |
---|---|
Molecular Formula |
C17H26NO3+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3/p+1 |
InChI Key |
ZIWFPGDHJIFGNS-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=[N+](C=C1)CC(=O)O)CCCCCCCC=C |
synonyms |
montipyridine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.